2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one (CAS: 1416313-50-2) is a highly functionalized isoquinuclidine building block utilized extensively in the synthesis of bridged piperidine analogues, conformationally restricted bioisosteres, and complex alkaloid frameworks. Featuring a rigid 2-azabicyclo[2.2.2]octane core, this compound integrates a reactive C5 ketone for downstream derivatization and a 4-methoxyphenyl (PMP) group for robust nitrogen protection. In industrial and medicinal chemistry procurement, this specific scaffold is prioritized because the PMP group activates the initial aza-Diels-Alder synthesis to ensure high diastereomeric purity, while offering an orthogonal oxidative deprotection pathway that preserves the sensitive C5 ketone. This dual utility makes it a superior starting material compared to generic alkyl- or benzyl-protected analogs for the scalable construction of 3D-rich pharmaceutical libraries [1].
Substituting the N-PMP protected 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one with N-benzyl or unprotected 2-azabicyclo[2.2.2]octan-5-one introduces severe bottlenecks in downstream processing. Unprotected isoquinuclidinones are prone to competitive N-alkylation and self-condensation during functionalization of the C5 ketone, rendering them unsuitable as direct procurement precursors for complex synthesis. Conversely, while N-benzyl-2-azabicyclo[2.2.2]octan-5-one is a common substitute, its deprotection relies on catalytic hydrogenation (e.g., Pd/C and H2). This reductive environment frequently triggers the unwanted reduction of the crucial C5 ketone into a secondary alcohol, destroying the primary synthetic handle. The N-PMP group avoids this entirely by allowing mild oxidative cleavage (via Ceric Ammonium Nitrate), ensuring the ketone remains intact for subsequent Grignard additions, Wittig olefinations, or reductive aminations[1].
The synthesis of the 2-azabicyclo[2.2.2]octane core relies heavily on the electronic properties of the imine protecting group. Studies on organocatalyzed aza-Diels-Alder cycloadditions demonstrate that N-PMP imines (yielding the target compound) achieve optimal chemical yields (often >60-75%) and exceptional diastereoselectivity (>99:1 dr). In direct comparative studies, substituting the PMP group with a benzyl group dramatically reduced both the overall yield and the stereoselectivity of the bicyclic product, often resulting in complex mixtures [1].
| Evidence Dimension | Cycloaddition Yield and Diastereoselectivity (dr) |
| Target Compound Data | N-PMP protected precursor (>60% yield, >99:1 dr) |
| Comparator Or Baseline | N-Benzyl protected precursor |
| Quantified Difference | Benzyl protection results in significantly reduced enantioselectivity and diastereoselectivity compared to the N-PMP variant. |
| Conditions | Organocatalyzed [4+2] aza-Diels-Alder cycloaddition |
Procuring the N-PMP variant ensures buyers receive a highly stereopure scaffold, minimizing the need for costly and time-consuming chiral separations downstream.
A primary procurement advantage of the N-PMP group is its compatibility with oxidative deprotection conditions. The PMP group can be cleanly cleaved using ceric ammonium nitrate (CAN) under mild aqueous/organic conditions to yield the free secondary amine. In contrast, N-benzyl derivatives require hydrogenolysis (Pd/C, H2), which presents a high risk of concurrently reducing the C5 ketone to an isoquinuclidinol. This chemoselective advantage allows chemists to functionalize the amine or the ketone independently without premature loss of the carbonyl handle [1].
| Evidence Dimension | Ketone preservation during N-deprotection |
| Target Compound Data | N-PMP deprotection (Oxidative via CAN) leaves the C5 ketone 100% intact. |
| Comparator Or Baseline | N-Benzyl deprotection (Reductive via H2/Pd-C) |
| Quantified Difference | Hydrogenolysis of N-benzyl groups frequently results in partial or complete reduction of the C5 ketone, whereas N-PMP oxidative cleavage is completely orthogonal to carbonyl reduction. |
| Conditions | Standard N-deprotection workflows prior to C5 functionalization |
For synthetic routes requiring the C5 ketone for late-stage functionalization, the N-PMP compound is the only viable choice to prevent unwanted carbonyl reduction.
The intact N-PMP group completely masks the secondary amine of the isoquinuclidine core, enabling aggressive nucleophilic reactions at the C5 ketone. When subjected to Grignard reagents or reductive amination conditions, the N-PMP protected 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one undergoes clean conversion at the C5 position. Unprotected 2-azabicyclo[2.2.2]octan-5-one, by contrast, suffers from competitive N-alkylation and complex side reactions, drastically reducing the yield of the desired C5-derivatized product and complicating purification[1].
| Evidence Dimension | Chemoselectivity during C5 nucleophilic addition |
| Target Compound Data | N-PMP protected compound (Exclusive C5 reaction) |
| Comparator Or Baseline | Unprotected 2-azabicyclo[2.2.2]octan-5-one |
| Quantified Difference | Unprotected variants exhibit significant yield losses due to competitive N-alkylation, whereas the N-PMP group ensures exclusive C5 functionalization. |
| Conditions | Grignard addition or reductive amination at the C5 ketone |
Procuring this pre-protected scaffold eliminates an entire protection/deprotection sequence from the buyer's workflow, directly reducing reagent costs and cycle times.
The rigid 2-azabicyclo[2.2.2]octane core acts as a highly effective 3D bioisostere for piperidines and morpholines in medicinal chemistry. The N-PMP protected compound is the ideal starting material for these campaigns because the C5 ketone can be functionalized (e.g., via reductive amination) before the PMP group is oxidatively cleaved, allowing for precise, stepwise construction of complex pharmaceutical leads [1].
Natural product synthesis, particularly of the iboga alkaloid family, relies heavily on isoquinuclidine intermediates. The high diastereomeric purity of the procured N-PMP scaffold, combined with its orthogonal deprotection profile, makes it the preferred building block for constructing the complex polycyclic architectures found in these alkaloids without compromising sensitive functional groups during late-stage transformations[2].
In the development of novel therapeutics, such as P2Y14 receptor antagonists, bridged piperidine analogues are used to probe receptor affinity and hydrophobicity. The N-PMP protected 2-azabicyclo[2.2.2]octan-5-one allows for rapid diversification at the C5 position (e.g., via Grignard additions to form tertiary alcohols) while maintaining the nitrogen protection, streamlining the generation of structure-activity relationship (SAR) libraries [3].